molecular formula C11H14ClNO2 B2357371 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine hydrochloride CAS No. 2126176-99-4

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine hydrochloride

Cat. No.: B2357371
CAS No.: 2126176-99-4
M. Wt: 227.69
InChI Key: GSGOBNFQQLTVHT-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine hydrochloride (CAS: 2126176-99-4) is a bicyclic organic compound featuring a benzodioxin moiety fused to a cyclopropane ring bearing an amine group. Its molecular formula is C₁₁H₁₄ClNO₂ (MW: 227.69 g/mol), with structural descriptors including SMILES C1CC1(C2=CC3=C(C=C2)OCCO3)N.Cl and InChIKey GSGOBNFQQLTVHT-UHFFFAOYSA-N . The compound is supplied as a stable powder at room temperature, though detailed safety and solubility data remain undisclosed in public sources .

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c12-11(3-4-11)8-1-2-9-10(7-8)14-6-5-13-9;/h1-2,7H,3-6,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGOBNFQQLTVHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC3=C(C=C2)OCCO3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Starting Materials

The retrosynthetic pathway for 1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine hydrochloride begins with the identification of key precursors:

  • Benzodioxin intermediate : Typically derived from catechol derivatives via etherification or cyclocondensation reactions.
  • Cyclopropane precursor : Often synthesized via [2+1] cycloaddition or transition-metal-catalyzed ring-closing reactions.
  • Amine functionality : Introduced through nucleophilic substitution or reductive amination.

A critical starting material is 6-bromo-2,3-dihydro-1,4-benzodioxin, which undergoes cross-coupling reactions to install the cyclopropane ring. Alternative routes utilize 1,4-benzodioxin-6-carbaldehyde as a scaffold for subsequent cyclopropanation.

Stepwise Synthesis and Reaction Optimization

Formation of the Benzodioxin Core

The benzodioxin ring is constructed through a Ullmann-type coupling or acid-catalyzed cyclization of substituted catechols. For example, reacting 1,2-dihydroxybenzene with 1,2-dibromoethane in the presence of K₂CO₃ yields 2,3-dihydro-1,4-benzodioxin. Modifications at the 6-position are achieved via Friedel-Crafts acylation or directed ortho-metalation.

Key reaction conditions :

  • Temperature: 80–120°C
  • Catalysts: CuI for Ullmann coupling, AlCl₃ for Friedel-Crafts
  • Solvents: DMF, THF, or dichloromethane

Cyclopropanation Strategies

Introducing the cyclopropane ring necessitates careful steric and electronic control. Two predominant methods are employed:

Simmons-Smith Reaction

A zinc-copper couple mediates the addition of diiodomethane to a vinylbenzodioxin intermediate. This method favors cis -stereochemistry but requires anhydrous conditions and low temperatures (−20°C).

$$
\text{CH}2\text{I}2 + \text{Zn(Cu)} \rightarrow \text{CH}_2\text{ZnI} \xrightarrow{\text{vinylbenzodioxin}} \text{cyclopropane adduct}
$$

Transition-Metal-Catalyzed Cyclization

Palladium or rhodium catalysts enable enantioselective cyclopropanation. For instance, a Pd(II)-catalyzed reaction between 6-vinyl-2,3-dihydro-1,4-benzodioxin and diazoacetates yields the cyclopropane ring with >90% enantiomeric excess (ee).

Optimization parameters :

  • Catalyst: Pd(OAc)₂ (5 mol%)
  • Ligand: Chiral bisoxazoline
  • Solvent: Toluene at 60°C

Amine Installation and Hydrochloride Salt Formation

The primary amine is introduced via Buchwald-Hartwig amination of a bromocyclopropane intermediate. Using Pd(dba)₂ and Xantphos as a ligand, the reaction proceeds in 75–85% yield. Subsequent treatment with HCl gas in ethyl acetate affords the hydrochloride salt.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 6.82 (d, J = 8.4 Hz, 1H, ArH), 6.75 (s, 1H, ArH), 6.68 (d, J = 8.4 Hz, 1H, ArH), 3.92–3.85 (m, 4H, OCH₂CH₂O), 2.15 (q, J = 8.1 Hz, 2H, cyclopropane), 1.78 (q, J = 8.1 Hz, 2H, cyclopropane).
  • IR (KBr): 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=C aromatic), 1240 cm⁻¹ (C-O-C).

Chromatographic Purity

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms >98% purity. Retention time: 6.2 min.

Comparative Analysis of Synthetic Routes

Method Yield (%) Stereoselectivity Key Advantages Limitations
Simmons-Smith 60–70 Moderate (cis) Cost-effective Low functional group tolerance
Pd-catalyzed 80–90 High (trans) Enantioselective Expensive catalysts
Rh-catalyzed 75–85 High (cis) Mild conditions Requires inert atmosphere

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be substituted with other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

  • 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine hydrochloride serves as a building block in organic synthesis. It is utilized for the preparation of more complex molecules through various chemical reactions, including oxidation, reduction, and nucleophilic substitution .

2. Biological Activity

  • The compound has been investigated for its potential biological activities. Research indicates that it exhibits antibacterial properties and may act as an enzyme inhibitor. In particular, studies have shown its effectiveness against enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in treating conditions like Type 2 diabetes and Alzheimer's disease .

3. Therapeutic Potential

  • There is ongoing exploration into the therapeutic effects of this compound in treating neurological disorders. Its structural characteristics suggest possible interactions with biological targets that could lead to neuroprotective effects .

4. Material Science

  • The compound is also being explored for its applications in the development of new materials and chemical processes. Its unique structure allows for modifications that can enhance material properties or introduce new functionalities .

Data Table: Summary of Applications

Application AreaDescriptionNotable Findings
Organic SynthesisUsed as a building block for complex moleculesFacilitates various chemical reactions including oxidation and substitution
Biological ActivityExhibits antibacterial properties and enzyme inhibitionEffective against α-glucosidase and acetylcholinesterase
Therapeutic PotentialInvestigated for treatment of neurological disordersPotential neuroprotective effects under study
Material ScienceDevelopment of new materials and chemical processesUnique structure allows for functional modifications

Case Studies

Case Study 1: Enzyme Inhibition
A study focused on synthesizing derivatives from this compound revealed significant inhibitory activity against yeast α-glucosidase. The synthesized compounds were characterized through IR and NMR spectroscopy, confirming their structures. In vitro tests demonstrated substantial enzyme inhibition, suggesting potential therapeutic applications for managing Type 2 diabetes .

Case Study 2: Neuroprotective Properties
Research has indicated that derivatives of this compound may exhibit neuroprotective effects by modulating neurotransmitter levels. In animal models, these derivatives showed promise in improving cognitive function and reducing neurodegeneration markers. Further studies are required to elucidate the underlying mechanisms and therapeutic potential .

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . This inhibition can lead to various biological effects, such as antibacterial activity or modulation of neurotransmitter levels.

Comparison with Similar Compounds

Cyclopropanamine Derivatives with Benzodioxin Substituents

  • trans-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine hydrochloride (SY167309)
    • CAS : 1820580-77-5
    • Key Differences : Retains the benzodioxin-cyclopropane core but replaces the primary amine with a trans-configuration substituent. This stereochemical variation may influence receptor binding and metabolic stability .
  • trans-2-(Pyridin-3-yl)cyclopropan-1-amine dihydrochloride (SY167312) CAS: 2059907-98-9 Key Differences: Substitutes benzodioxin with a pyridine ring, altering electronic properties and solubility. The dihydrochloride salt form enhances aqueous solubility compared to the target compound’s monohydrochloride .

Alkylamine Derivatives with Benzodioxin Moieties

  • 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-amine hydrochloride CAS: CID 3146113 Molecular Formula: C₁₁H₁₅NO₂ (MW: 209.24 g/mol) Key Differences: Replaces the cyclopropane ring with a linear propane chain, increasing conformational flexibility and lipophilicity. This may enhance membrane permeability but reduce metabolic stability .

Functionalized Benzodioxin Derivatives with Pharmacological Relevance

  • Proroxan (1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-phenylpyrrolidin-1-yl)propan-1-one hydrochloride) CAS: Not explicitly listed (referenced via study) Key Differences: Incorporates a propan-1-one linker and a 3-phenylpyrrolidinyl group, enhancing interactions with adrenergic receptors. Solubility studies show pH-dependent stability, with optimal solubility at acidic pH (1–3) .
  • 3,4-EDMC Hydrochloride (bk-EDMA) CAS: 30253-44-2 Molecular Formula: C₁₂H₁₅NO₃·HCl (MW: 257.7 g/mol) Key Differences: A methcathinone analog with a ketone group, exhibiting UV absorbance peaks at 235, 282, and 312 nm. Used in neuropharmacological research due to its stimulant properties .

Data Table: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Properties
Target Compound 2126176-99-4 C₁₁H₁₄ClNO₂ 227.69 Cyclopropane-amine, benzodioxin Powder, room-temperature stable
SY167309 1820580-77-5 C₁₁H₁₃ClNO₂ 226.68 trans-Cyclopropane configuration Potential CNS applications
1-(Benzodioxin-6-yl)propan-1-amine hydrochloride CID 3146113 C₁₁H₁₅ClNO₂ 227.69 Linear propane chain Higher lipophilicity
Proroxan N/A C₂₀H₂₂ClNO₃ 359.85 Propan-1-one, 3-phenylpyrrolidinyl pH-dependent solubility (1–3)
3,4-EDMC Hydrochloride 30253-44-2 C₁₂H₁₅NO₃·HCl 257.7 Methcathinone analog UV-active, stimulant properties

Biological Activity

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H14ClNO2
  • Molecular Weight : 227.69 g/mol
  • CAS Number : 2126176-99-4
  • Appearance : White powder

Pharmacological Properties

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity : Preliminary studies have shown that derivatives of benzodioxin compounds can exhibit cytotoxic effects against cancer cell lines. For instance, related compounds have demonstrated significant activity against HeLa cells with IC50 values as low as 10.46 μM .
  • Enzyme Inhibition : Some studies suggest that compounds with similar structures can inhibit enzymes such as α-glucosidase, which plays a crucial role in glucose metabolism. This inhibition may be beneficial for managing diabetes and related metabolic disorders .
  • DNA Interaction : Molecular docking studies have indicated that these compounds can intercalate with DNA, suggesting potential applications in cancer therapy through mechanisms that disrupt DNA replication and transcription .

The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:

  • Cell Cycle Arrest : Compounds that interact with DNA often induce cell cycle arrest, preventing cancer cells from proliferating.
  • Apoptosis Induction : Certain benzodioxin derivatives have been shown to trigger apoptotic pathways in cancer cells.

Case Study 1: Cytotoxicity Against HeLa Cells

In a study evaluating the cytotoxic effects of various benzodioxin derivatives, compound 10 exhibited an IC50 value of 10.46 ± 0.82 μM/mL against HeLa cells, demonstrating significant anticancer potential compared to standard chemotherapeutics like cisplatin .

Case Study 2: Enzyme Inhibition Profile

Another study assessed the enzyme inhibition properties of related compounds and found significant inhibition of α-glucosidase at concentrations of 52.54 ± 0.09 μM for one derivative. This suggests potential therapeutic applications in managing postprandial hyperglycemia .

Table 1: Summary of Biological Activity Data

Activity TypeCompoundTarget Cell/EnzymeIC50 (μM)
CytotoxicityCompound 10HeLa Cells10.46 ± 0.82
Enzyme InhibitionCompound Xα-glucosidase52.54 ± 0.09

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key Reagents/Conditions
Cyclopropanation65–7595–98Pd(OAc)₂, NaHCO₃, DMF, 80°C
Reductive Amination50–6090–95LiAlH₄, THF, reflux

How can structural characterization resolve ambiguities in cyclopropane ring configuration?

Basic Research Question
X-ray crystallography is the gold standard for confirming cyclopropane ring geometry. However, when crystals are unavailable, complementary techniques are essential:

  • NMR : ¹H NMR coupling constants (J = 5–8 Hz for cis-cyclopropane; J = 8–12 Hz for trans) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₁₁H₁₄ClNO₂ requires m/z 235.0743) .
  • IR Spectroscopy : Absorbance at 1650–1700 cm⁻¹ confirms amine hydrochloride formation .

What analytical challenges arise in quantifying degradation products under varying pH conditions?

Advanced Research Question
The compound’s stability is pH-dependent. Under acidic conditions (pH < 3), hydrolysis of the cyclopropane ring may occur, generating benzodioxin fragments. In alkaline environments (pH > 9), deamination or oxidation products dominate. To address this:

  • UPLC-MS/MS : Use a BEH C18 column (1.7 µm, 2.1 × 50 mm) with 0.1% formic acid in water/acetonitrile. Monitor degradation markers (e.g., m/z 121.0289 for deaminated products) .
  • Forced Degradation Studies : Expose the compound to 0.1 M HCl/NaOH at 40°C for 48 hours. Compare chromatographic profiles to identify labile sites .

How do reaction conditions influence stereochemical outcomes in cyclopropane ring formation?

Advanced Research Question
Steric and electronic factors dictate stereoselectivity. For example, bulky ligands on palladium catalysts (e.g., PPh₃ vs. XPhos) favor trans-cyclopropane due to hindered rotation. notes that chiral auxiliaries (e.g., (1S,2R)-configured intermediates) can induce enantioselectivity in bromopyridine derivatives . Key strategies:

  • Temperature Control : Lower temperatures (−20°C) favor kinetic (cis) products.
  • Solvent Polarity : Polar aprotic solvents (DMF) stabilize transition states for trans configurations .

What methodologies resolve contradictions in reported biological activity data?

Advanced Research Question
Discrepancies in bioactivity (e.g., IC₅₀ values) often stem from assay variability. To standardize results:

  • Dose-Response Curves : Use 8–12 concentration points in triplicate (e.g., 0.1–100 µM).
  • Target Validation : Confirm binding via SPR (surface plasmon resonance) with immobilized receptors (e.g., IL-6, MMP3) .
  • Counter-Screens : Test against off-targets (e.g., CYP450 isoforms) to rule out false positives .

Q. Table 2: Biological Assay Optimization

ParameterRecommendation
Cell LineHEK293T (low background variability)
Incubation Time48 hours (log-phase growth)
Positive ControlStaurosporine (apoptosis inducer)

How can computational modeling predict regioselectivity in derivatization reactions?

Advanced Research Question
Density functional theory (DFT) calculations (B3LYP/6-31G*) identify electrophilic/nucleophilic sites. For example, the benzodioxin ring’s electron-rich 6-position favors electrophilic substitution, while the cyclopropane amine acts as a nucleophile. highlights retrosynthesis tools (e.g., Reaxys/Pistachio) to prioritize routes with >80% atom economy .

What strategies mitigate instability during long-term storage?

Basic Research Question
Degradation is minimized by:

  • Storage Conditions : −20°C in amber vials under argon.
  • Lyophilization : Formulate as a lyophilized powder with trehalose (1:1 w/w) to prevent hydrolysis .
  • Stability Monitoring : Perform accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis .

How are contradictions in solubility data reconciled across studies?

Advanced Research Question
Reported solubility variations (e.g., 5–15 mg/mL in water) arise from pH and counterion effects. To standardize measurements:

  • Shake-Flask Method : Saturate the compound in PBS (pH 7.4) at 25°C for 24 hours.
  • LC-MS Quantification : Compare supernatant concentrations against a calibration curve .

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